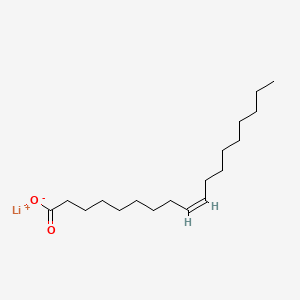
Lithium oleate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium oleate is a chemical compound formed by the reaction of lithium hydroxide with oleic acid. It is a lithium salt of oleic acid, which is a fatty acid commonly found in various animal and vegetable fats and oils. This compound is known for its surfactant properties and is used in various industrial applications, including as a thickening agent in lubricants and as a stabilizer in the production of certain types of polymers.
准备方法
Synthetic Routes and Reaction Conditions: Lithium oleate can be synthesized through a straightforward reaction between lithium hydroxide and oleic acid. The reaction typically involves dissolving lithium hydroxide in water or ethanol and then adding oleic acid to the solution. The mixture is heated under reflux conditions to facilitate the reaction, resulting in the formation of this compound and water as a byproduct.
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity of the product. The final product is often purified through filtration and drying processes to remove any impurities and excess reactants.
化学反应分析
Types of Reactions: Lithium oleate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form lithium salts of shorter-chain fatty acids.
Reduction: It can be reduced to form lithium salts of saturated fatty acids.
Substitution: this compound can participate in substitution reactions where the lithium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Reactions with other metal salts or acids can facilitate substitution.
Major Products:
Oxidation: Lithium salts of shorter-chain fatty acids.
Reduction: Lithium salts of saturated fatty acids.
Substitution: Various metal oleates depending on the substituting cation.
科学研究应用
Lithium oleate has a wide range of applications in scientific research and industry:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical processes.
Biology: this compound is studied for its potential effects on cell membranes and its role in lipid metabolism.
Medicine: Research is ongoing into its potential therapeutic uses, particularly in the treatment of mood disorders, leveraging the known effects of lithium ions.
Industry: It is used in the production of lubricants, greases, and as a stabilizer in polymer manufacturing.
作用机制
The mechanism of action of lithium oleate is primarily attributed to the lithium ion (Li+). Lithium ions are known to interact with various molecular targets and pathways, including:
Enzyme Inhibition: Lithium ions can inhibit enzymes such as glycogen synthase kinase 3 (GSK-3) and inositol monophosphatase.
Neurotransmitter Modulation: Lithium ions can modulate neurotransmitter systems, including glutamate and serotonin pathways.
Cell Membrane Interaction: this compound can integrate into cell membranes, affecting their fluidity and function.
相似化合物的比较
Lithium oleate can be compared with other lithium salts of fatty acids, such as lithium stearate and lithium palmitate:
Lithium Stearate: Similar to this compound but derived from stearic acid. It is commonly used as a thickening agent in greases.
Lithium Palmitate: Derived from palmitic acid and used in similar applications as this compound.
Uniqueness: this compound is unique due to its specific fatty acid chain length and unsaturation, which confer distinct physical and chemical properties compared to other lithium fatty acid salts. Its surfactant properties and ability to stabilize emulsions make it particularly valuable in industrial applications.
属性
CAS 编号 |
7384-22-7 |
|---|---|
分子式 |
C18H33LiO2 |
分子量 |
288.4 g/mol |
IUPAC 名称 |
lithium;(Z)-octadec-9-enoate |
InChI |
InChI=1S/C18H34O2.Li/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h9-10H,2-8,11-17H2,1H3,(H,19,20);/q;+1/p-1/b10-9-; |
InChI 键 |
AVOVSJYQRZMDQJ-KVVVOXFISA-M |
手性 SMILES |
[Li+].CCCCCCCC/C=C\CCCCCCCC(=O)[O-] |
规范 SMILES |
[Li+].CCCCCCCCC=CCCCCCCCC(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


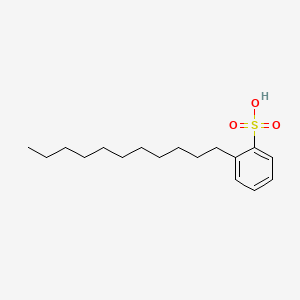
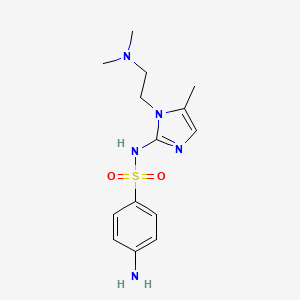
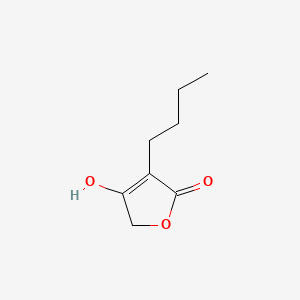
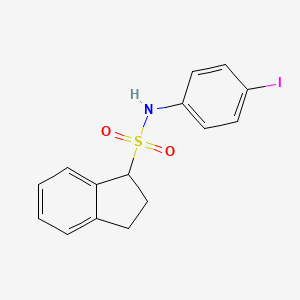
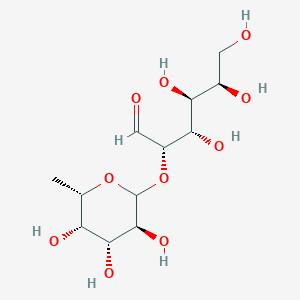
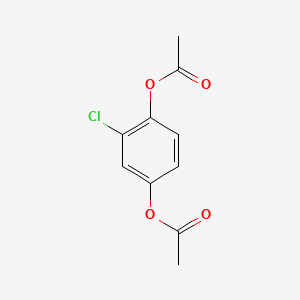
![[3-[2-[2-[(1E,3E,5E,7E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]-4-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13797875.png)
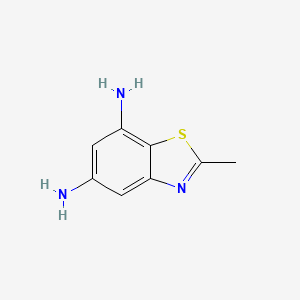
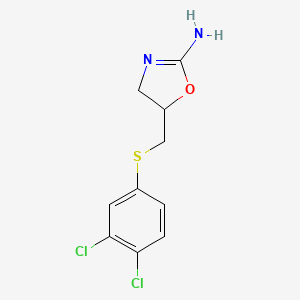

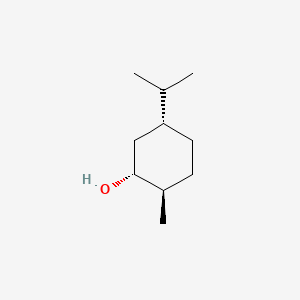
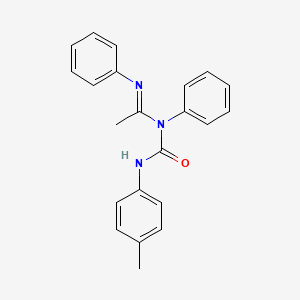
![Actinomycin d-[3h(g)]](/img/structure/B13797908.png)
![n-[2-(Pyridin-2-yl)ethyl]butan-1-amine](/img/structure/B13797912.png)
